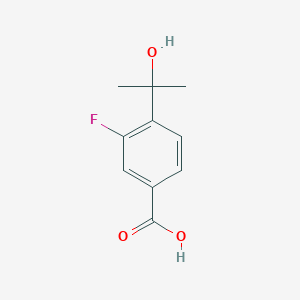
4-(Chlorocarbonyl)cyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorocarbonyl)cyclohexyl acetate is an organic compound characterized by a cyclohexane ring substituted with a chlorocarbonyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)cyclohexyl acetate typically involves the reaction of cyclohexanol with phosgene (carbonyl chloride) in the presence of a base to form the chlorocarbonyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous-flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorocarbonyl)cyclohexyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexyl acetate and other related compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohexanol and acetic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products:
Substitution Products: Various substituted cyclohexyl acetates.
Reduction Products: Cyclohexyl acetate and related alcohols.
Hydrolysis Products: Cyclohexanol and acetic acid.
Scientific Research Applications
4-(Chlorocarbonyl)cyclohexyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the production of polymers and other advanced materials.
Fragrance Industry: Employed in the synthesis of fragrance compounds due to its unique odor properties.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)cyclohexyl acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive, making it a suitable intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclohexyl Acetate: Lacks the chlorocarbonyl group, making it less reactive.
4-(Isopropyl)cyclohexyl Acetate: Used in the fragrance industry, similar in structure but with different substituents.
4-(Tert-Butyl)cyclohexyl Acetate: Another fragrance compound with different odor properties.
Uniqueness: 4-(Chlorocarbonyl)cyclohexyl acetate is unique due to the presence of both a chlorocarbonyl and an acetate group, providing a combination of reactivity and functional versatility that is not found in its simpler analogs .
Properties
Molecular Formula |
C9H13ClO3 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
(4-carbonochloridoylcyclohexyl) acetate |
InChI |
InChI=1S/C9H13ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h7-8H,2-5H2,1H3 |
InChI Key |
TZMCSICDDHNRPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



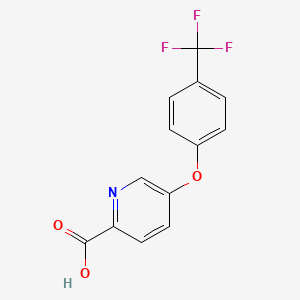
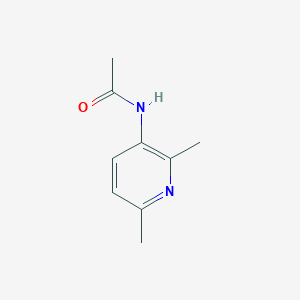
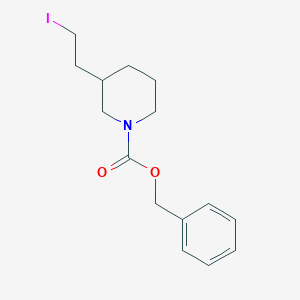
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
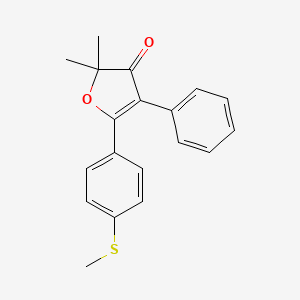
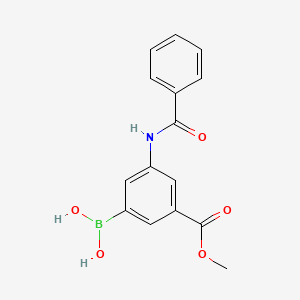
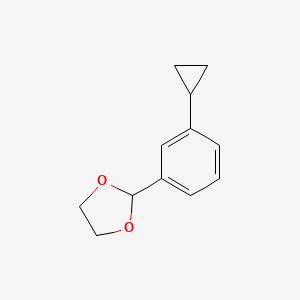
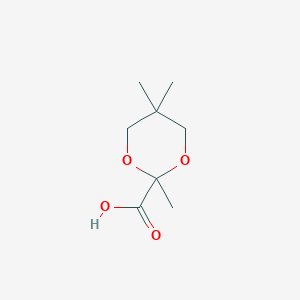
![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)

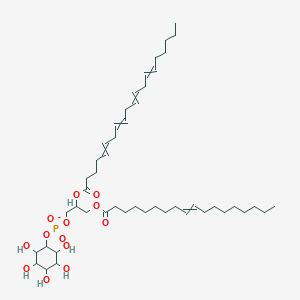
![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)
